molecular formula C6H2F5NO2S B2420386 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride CAS No. 2219419-32-4

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride

Cat. No. B2420386
CAS RN: 2219419-32-4
M. Wt: 247.14
InChI Key: TZMWKLWAEOFJER-UHFFFAOYSA-N
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Description

“2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride” is a chemical compound with the CAS Number: 2219419-32-4 . It has a molecular weight of 247.15 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2F5NO2S/c7-5-3 (15 (11,13)14)1-2-4 (12-5)6 (8,9)10/h1-2H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Trifluoromethylpyridines, including “2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride”, are used as reactants in various chemical reactions. For example, they are used in the preparation of aminopyridines through amination reactions .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Aminopyridines

“2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride” can be used as a reactant for the preparation of aminopyridines via amination reactions .

Catalytic Ligand

This compound can serve as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .

Synthesis of Metal-Organic Frameworks (MOFs)

It can be used in the synthesis of metal-organic frameworks (MOFs), which are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

Synthesis of Methiodide Salts

This compound can be used in the synthesis of methiodide salts .

Agrochemical and Pharmaceutical Applications

Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from “2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride”, have found extensive use in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, including “2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5NO2S/c7-5-3(15(11,13)14)1-2-4(12-5)6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMWKLWAEOFJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride

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